6-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-(4-acetylphenyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15(27)16-3-6-19(7-4-16)25-9-11-26(12-10-25)22(29)17-5-8-20-18(13-17)14-21(28)24(2)23-20/h3-4,6-7,14,17H,5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHSMUVWUKSONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC4=NN(C(=O)C=C4C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-(4-acetylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C₂₉H₃₄N₄O₄
- Molecular Weight : 502.6 g/mol
- CAS Number : 892282-51-8
The structure of this compound features a piperazine ring substituted with an acetylphenyl group and a tetrahydrocinnolinone moiety, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. In a series of tests against various bacterial strains, it demonstrated significant inhibitory effects. For instance:
- Mycobacterium tuberculosis : The compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.008 μM against Mycobacterium tuberculosis H37Ra, indicating strong antitubercular activity .
Antidepressant Activity
The piperazine derivatives are often associated with psychotropic effects. Research indicates that compounds similar to this compound may act as selective serotonin reuptake inhibitors (SSRIs), potentially improving mood and reducing anxiety .
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:
- Serotonin Transporter (SERT) : Compounds in the piperazine class often exhibit binding affinity at SERT, which is critical in the modulation of serotonin levels in the brain .
Study 1: Antitubercular Evaluation
In a study focused on synthesizing new antitubercular agents, derivatives of piperazine were evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated that compounds with specific substituents on the piperazine ring showed enhanced activity compared to traditional treatments .
Study 2: Serotonergic Activity
A comparative analysis was conducted on several piperazine derivatives to assess their potential as SSRIs. The findings suggested that while some compounds exhibited lower potency than established SSRIs like fluoxetine, they showed promise due to their unique side effect profiles .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₃₄N₄O₄ |
| Molecular Weight | 502.6 g/mol |
| CAS Number | 892282-51-8 |
| Antitubercular MIC | 0.008 μM |
| SERT Binding Affinity | Micromolar range |
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of this compound and related derivatives. For instance, research has shown that compounds with similar piperazine structures exhibit significant cytotoxicity against various cancer cell lines.
- Case Study Findings :
- A study reported that derivatives of piperazine exhibited IC50 values indicating strong anticancer activity, with some compounds showing lower IC50 values compared to established chemotherapeutics like doxorubicin .
- The synthesis of propanamide derivatives bearing piperazine moieties demonstrated promising anticancer properties with yields ranging from 73% to 85% .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications in the piperazine ring or the incorporation of various functional groups can significantly influence their biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of acetyl groups | Enhanced lipophilicity and cellular uptake |
| Variation in piperazine substituents | Altered binding affinity to target proteins |
| Changes in carbonyl positioning | Impact on enzyme inhibition potency |
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: A multi-step synthesis is typically employed, involving condensation reactions followed by cyclization. For example, the Vilsmeier-Haack-Arnold formylation (using POCl₃/DMF) is critical for ring closure, as demonstrated in analogous piperazine derivatives . Optimization may involve adjusting stoichiometric ratios of reagents (e.g., barbituric acid coupling in refluxing EtOH/H₂O) or using catalysts to improve yields. Temperature control during reflux (e.g., 70–80°C) and inert atmospheres can mitigate side reactions .
Q. Which analytical techniques are most reliable for confirming the compound’s structural identity and purity?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural confirmation. For purity assessment, HPLC with a mobile phase of methanol, water, and phosphate buffer (pH 5.5) provides reproducible results, as validated in chromatographic methods for structurally similar piperazine derivatives . Differential scanning calorimetry (DSC) can further verify crystallinity and thermal stability .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer: Safety protocols include using fume hoods, nitrile gloves, and eye protection (goggles) due to its skin/eye irritation risks . Storage at 2–8°C in airtight containers prevents degradation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste channels .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer: Systematic substitution of the piperazine or cinnolinone moieties can reveal SAR trends. For instance, replacing the acetylphenyl group with fluorophenyl or chlorophenyl analogs (as seen in related studies ) and evaluating changes in biological activity (e.g., enzyme inhibition assays) can identify critical functional groups. Computational docking studies (e.g., using AutoDock Vina) complement experimental SAR by predicting binding affinities .
Q. How can researchers resolve contradictions in reported stability or reactivity data for this compound?
- Methodological Answer: Contradictions often arise from variations in experimental conditions (e.g., humidity, solvent purity). Accelerated stability studies under controlled temperatures (40°C/75% RH) and HPLC monitoring of degradation products (e.g., oxidized byproducts) can clarify discrepancies. Cross-referencing with thermogravimetric analysis (TGA) data ensures consistency in decomposition profiles .
Q. What experimental designs are optimal for assessing the compound’s pharmacokinetic (PK) properties?
- Methodological Answer: In vitro PK studies should include solubility assays (shake-flask method in PBS) and metabolic stability tests using liver microsomes. For in vivo models, administer the compound intravenously (IV) and orally (PO) in rodents, followed by LC-MS/MS plasma analysis to calculate bioavailability (F%) and half-life (t₁/₂) .
Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield or purity?
- Methodological Answer: Process intensification techniques, such as flow chemistry for exothermic steps (e.g., formylation), improve scalability. Quality-by-design (QbD) principles, including Design of Experiments (DoE), identify critical process parameters (e.g., reaction time, mixing speed) to maintain >98% purity during scale-up .
Data Analysis & Interpretation
Q. How should spectral data inconsistencies (e.g., NMR splitting patterns) be addressed during characterization?
- Methodological Answer: Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. For complex splitting, use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational NMR tools (e.g., ACD/Labs) to assign ambiguous peaks .
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curve) calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Outliers should be assessed via Grubbs’ test to ensure data integrity .
Ethical & Regulatory Considerations
Q. How can researchers ensure compliance with safety regulations when publishing datasets involving this compound?
- Methodological Answer:
Adhere to Globally Harmonized System (GHS) guidelines for hazard classification (e.g., Category 2 skin/eye irritation ). Disclose all safety data (SDS) and environmental impact assessments (e.g., biodegradability via OECD 301 tests) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
